

A Technical Guide to the Solubility of Ethyne in Water and Organic Solvents

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Compound of Interest

Compound Name: ethyne

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility of **ethyne** (C_2H_2), also known as acetylene, in aqueous and various organic media. **Ethyne** is a crucial building block in organic synthesis and its solubility characteristics are paramount for process design, reaction kinetics, and safety, particularly under pressure.^{[1][2][3]} This guide consolidates quantitative solubility data from peer-reviewed literature, details common experimental methodologies for its determination, and presents a theoretical framework for understanding the governing principles of its dissolution.

Core Principles of Ethyne Solubility

Ethyne is a nonpolar molecule with a linear structure, featuring a carbon-carbon triple bond and two acidic protons.^{[4][5]} Its solubility is governed by the principle of "like dissolves like," where its nonpolar nature dictates low solubility in highly polar solvents like water and significantly higher solubility in organic solvents.^{[6][7]}

- **In Water:** **Ethyne** is only slightly soluble in water.^{[5][6][8]} The strong hydrogen bonding network between water molecules is not easily disrupted by the nonpolar **ethyne**, leading to poor miscibility.^[6] At specific pressures and temperatures, **ethyne** can form crystalline hydrates with water.^[2]
- **In Organic Solvents:** Solubility is markedly higher in organic solvents.^[6] It is particularly high in polar aprotic solvents such as acetone and dimethylformamide (DMF), which are capable

of acting as donor solvents.[2][9] This high solubility is exploited commercially for the safe storage and transport of **ethyne**, which is unstable and explosive in its pure, compressed form.[2][10][11] It is typically dissolved in acetone or DMF within a porous material in gas cylinders.[2][11]

Quantitative Solubility Data

The solubility of **ethyne** is commonly expressed in various units, including mole fraction (x_1), Henry's Law constants, Bunsen coefficient, or mass of gas per unit mass or volume of solvent. The following tables summarize key quantitative data.

Table 1: Solubility of **Ethyne** in Water

Temperature (K)	Pressure (atm)	Solubility (g / 100g H ₂ O)	Henry's Law Constant (kH) (M/atm)	Reference
293.15	1	0.117	-	[12]
288.15	1	-	-	[2]
298.15	-	-	4.1×10^{-2}	[13]
298.15	-	-	4.2×10^{-2}	[14]

Note: 1 L of water dissolves approximately 1.1 L of **ethyne** gas at 15°C and atmospheric pressure.[2]

Table 2: Solubility of **Ethyne** in Various Organic Solvents

Solvent	Temperature (°C)	Pressure	Solubility	Reference
Acetone	Room Temp	1 atm	27.9 g/kg	[10]
Room Temp	20.26 bar	689.0 g/kg	[10]	
15	1 atm	~25 L gas / 1 L solvent	[2]	
15	1.2 MPa	~300 L gas / 1 L solvent	[2]	
Dimethylformamide (DMF)	Room Temp	1 atm	51 g/kg	[10]
Room Temp	20.26 bar	628.0 g/kg	[10]	
Tetrahydrofuran (THF)	20	20 kg/cm ²	Mole fraction is ~50x higher than in water	[9]
Methanol	0 to 40	1 atm to 30 kg/cm ²	Deviates positively from Henry's Law at high P	[15]
Benzene	0 to 50	1 atm	Data available	[16]
N-Methylpyrrolidone (NMP)	-	-	Excellent solvent	[2]
Ethane (liquid)	-183.15 (90 K)	1.5 bar	48 x 10 ⁻² (mole fraction)	[17]
Methane (liquid)	-183.15 (90 K)	1.5 bar	4.9 x 10 ⁻² (mole fraction)	[17]

Theoretical Framework: Henry's Law and Deviations

For sparingly soluble gases at low pressures, the solubility is often described by Henry's Law, which states that the amount of dissolved gas in a liquid is directly proportional to its partial pressure above the liquid.

$$C = k_H \cdot P$$

Where:

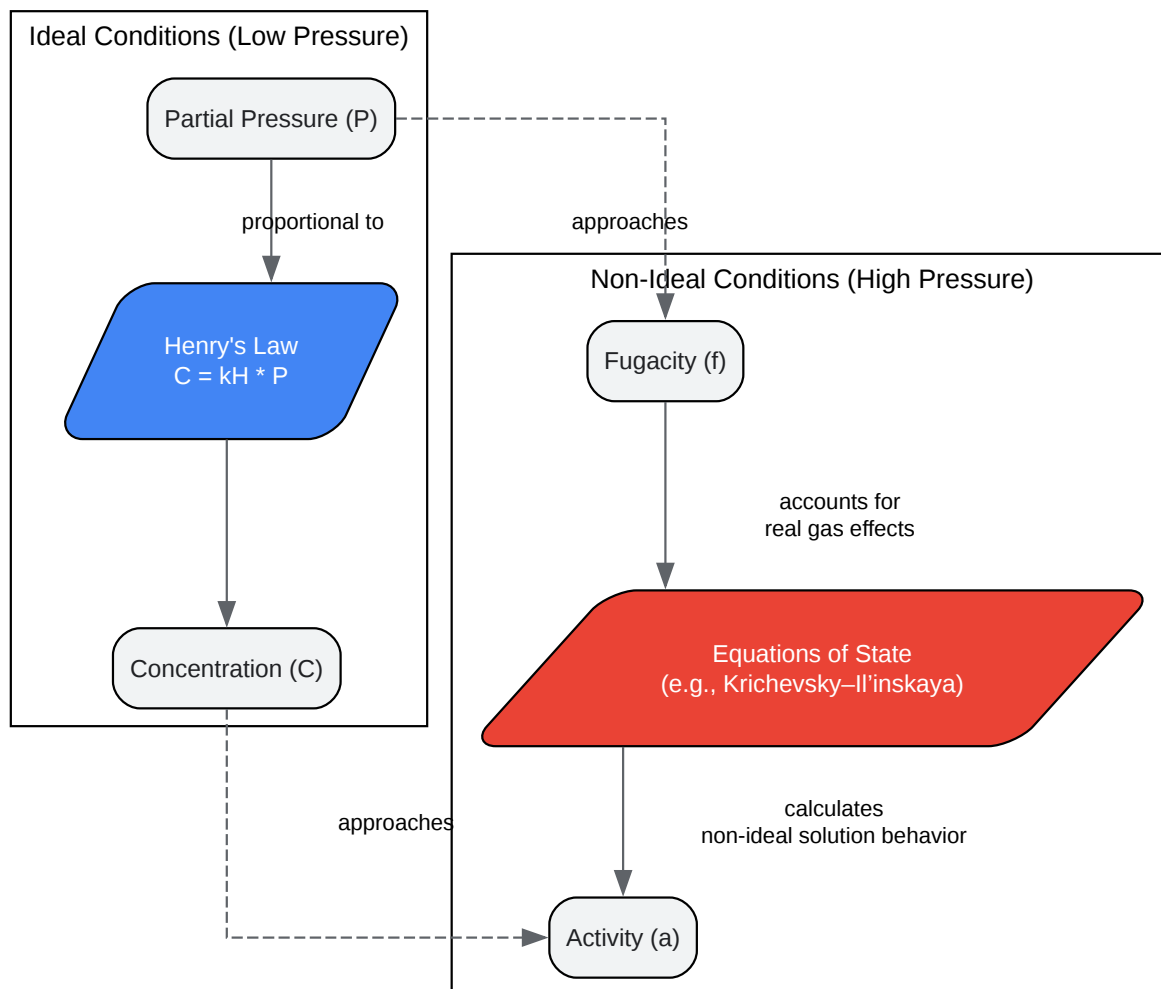
- C is the molar concentration of the dissolved gas.
- k_H is the Henry's Law constant, specific to the gas, solvent, and temperature.
- P is the partial pressure of the gas.

However, **ethyne** solutions often exhibit significant deviations from this ideal behavior, especially at higher pressures.

- Positive Deviation: In solvents like methanol and benzene, the solubility at high pressures is greater than predicted by Henry's Law.[\[9\]](#)[\[15\]](#)
- Negative Deviation: In water, the solubility at high pressures deviates negatively from Henry's Law.[\[9\]](#)

For more accurate modeling at high pressures, thermodynamic concepts such as fugacity and equations of state (e.g., the Krichevsky–Il'inskaya equation) are employed to account for non-ideal behavior in both the gas and liquid phases.[\[1\]](#)[\[9\]](#)

Conceptual Flow for Solubility Calculation

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Caption: Ideal vs. Non-Ideal solubility models for **ethyne**.

Experimental Protocols for Solubility Measurement

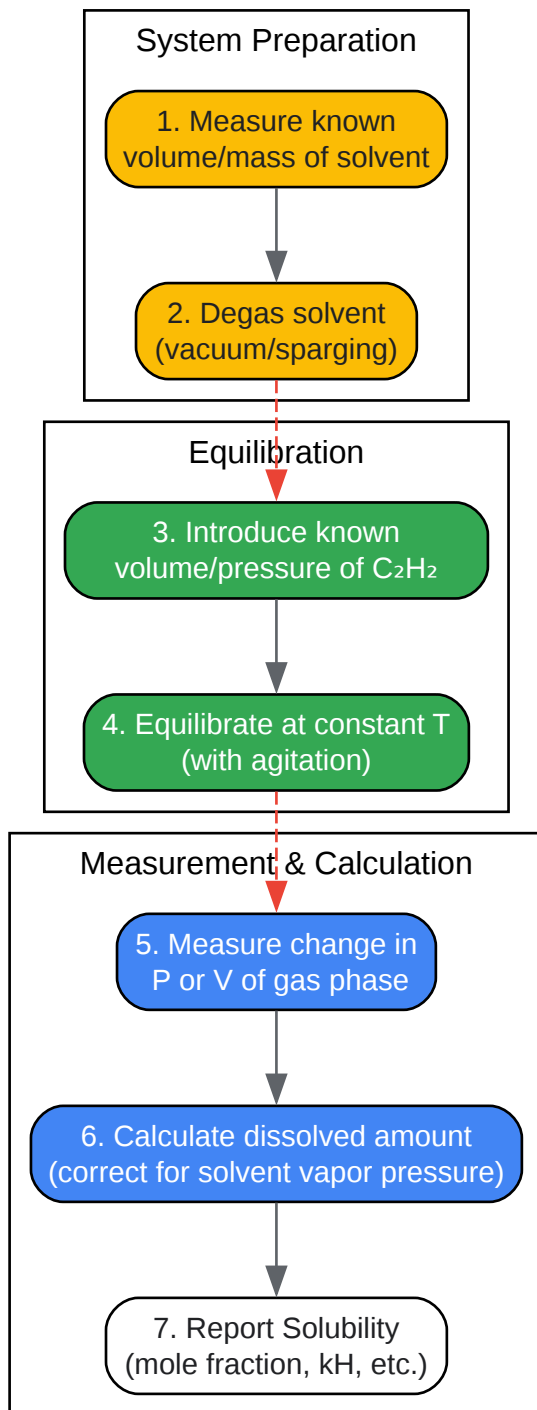
The determination of gas solubility in liquids requires precise control of temperature and pressure, and accurate measurement of gas and liquid volumes or masses. Several methods are commonly employed.

4.1 Volumetric Method This classic method involves bringing a known volume of a degassed solvent into contact with a known volume of the gas in a thermostated equilibrium vessel.^[18] The system is agitated until equilibrium is reached, and the change in the gas volume, corrected for vapor pressure of the solvent, corresponds to the amount of gas dissolved.^[18]

4.2 Static Saturation Method In this method, a fixed amount of gas is introduced into a sealed vessel of known volume containing a known amount of degassed solvent. The system is equilibrated at a constant temperature. The final pressure is measured, and the amount of dissolved gas is calculated from the pressure drop using appropriate equations of state. A novel approach based on this principle uses a micro-scale quartz tube to enhance safety when working with pressurized acetylene.^[3]

4.3 Chromatographic Methods Gas chromatography (GC) offers a rapid means for determining solubility.^[19] A liquid sample saturated with the gas is injected into a stripping cell where a carrier gas (e.g., helium) removes the dissolved gas. The gas mixture is then passed to the GC column for separation and quantification by a suitable detector.^[19]

General Experimental Workflow for Gas Solubility Measurement

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